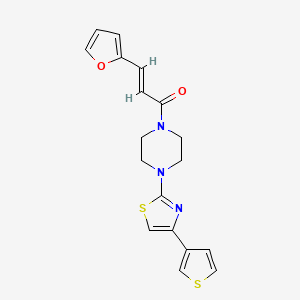

(E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Description

The compound “(E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one” is a heterocyclic α,β-unsaturated ketone (enone) with a hybrid scaffold combining furan, thiophene, thiazole, and piperazine moieties. Its structural complexity arises from the conjugation of the planar enone system (prop-2-en-1-one) with aromatic heterocycles, which confers unique electronic and steric properties.

This compound’s synthesis likely involves a Claisen-Schmidt condensation between a furan-substituted aldehyde and a ketone-bearing piperazine-thiazole-thiophene moiety, followed by stereoselective isolation of the E-isomer .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c22-17(4-3-15-2-1-10-23-15)20-6-8-21(9-7-20)18-19-16(13-25-18)14-5-11-24-12-14/h1-5,10-13H,6-9H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJLTIJCYJXQHA-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and a thiazole-piperazine linkage, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 364.45 g/mol. Its structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of compounds structurally related to (E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one. For instance, derivatives containing thiophene and thiazole rings have shown cytotoxic effects against various cancer cell lines.

The compound's mechanism of action may involve the inhibition of key cellular processes such as DNA replication and cell division, which are critical in cancer progression.

Antimicrobial Activity

Compounds similar to (E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one have also been evaluated for antimicrobial properties. Research indicates that these compounds exhibit activity against both bacterial and fungal strains.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of this compound has been explored in various models. For example, studies on related derivatives indicate that they may modulate pain pathways through interactions with nicotinic acetylcholine receptors (nAChRs), potentially providing analgesic effects.

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of thiophene-thiazole derivatives revealed that modifications in the structure significantly influenced their anticancer activity. The introduction of electron-withdrawing groups enhanced potency against HepG2 cells, suggesting that structural optimization is crucial for developing effective anticancer agents.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of various thiophene-containing compounds against common pathogens. Results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents.

The biological activity of (E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one likely involves multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with nAChRs can alter neurotransmitter release, affecting pain perception.

- Cell Cycle Arrest : Induction of apoptosis in cancer cells through disruption of cell cycle regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

Thiophene vs. Nitrothiophen analogues (e.g., ) demonstrate that electron-withdrawing groups (e.g., -NO₂) on thiophene significantly boost antitubercular activity, suggesting that the thiophen-3-yl group in the target compound could be modified for similar effects.

Piperazine Linkage :

- Piperazine in the target compound introduces conformational flexibility, contrasting with rigid analogues like (E)-3-(4-methylphenyl)-1-(thiazol-2-yl)prop-2-en-1-one . This flexibility may improve solubility and membrane permeability .

Furan vs. Fluorophenyl :

- The furan-2-yl group (electron-rich) in the target compound differs from fluorophenyl substituents in , which are electron-deficient. This variance could influence redox properties and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.